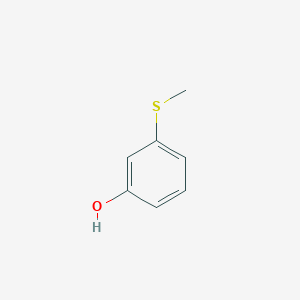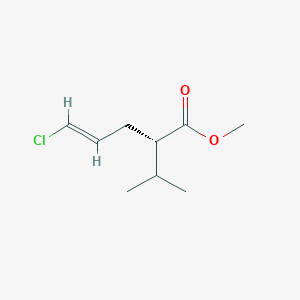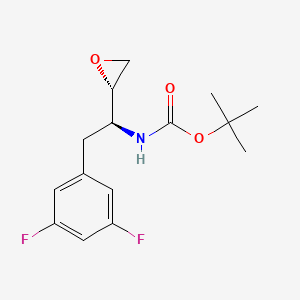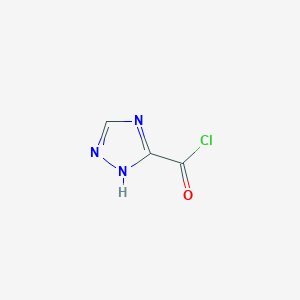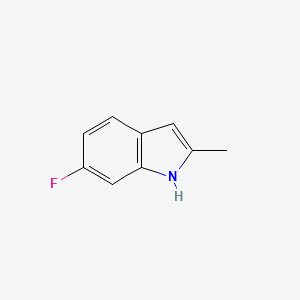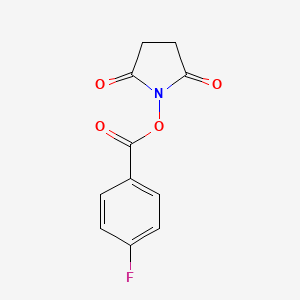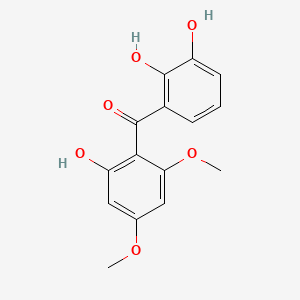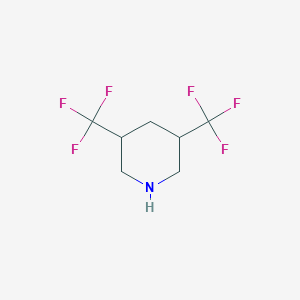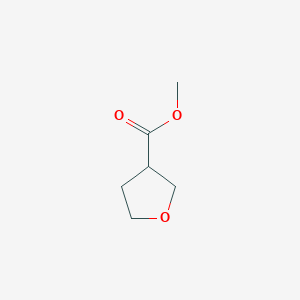
Methyl tetrahydrofuran-3-carboxylate
概要
説明
Methyl tetrahydrofuran-3-carboxylate is a compound that can be derived from various precursors and is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. It is related to 2-methyltetrahydrofuran (2-MeTHF), which is a biomass-derived solvent with broad application in organic chemistry, known for its low miscibility with water, high boiling point, and remarkable stability . Enantiopure 2-methyl-3-substituted tetrahydrofurans are key precursors for biologically active products, and their synthesis often involves multienzymatic stereoselective cascade processes .
Synthesis Analysis
The synthesis of methyl tetrahydrofuran-3-carboxylate and related compounds involves various methodologies. For instance, the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans utilizes a multienzymatic cascade process, which includes the reduction of α-bromo-α,β-unsaturated ketones to give bromohydrins with high enantiomeric excess (ee) and diastereomeric excess (de) values . Another method involves the acid-catalyzed transformation of α-trifluoromethanesulfonates of γ- and δ-lactones into 2,5-disubstituted homochiral tetrahydrofurans, yielding excellent results .
Molecular Structure Analysis
The molecular structure of methyl tetrahydrofuran-3-carboxylate and its derivatives has been confirmed through various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) . The absolute configuration of these compounds has been determined through a combination of experimental and computational studies, including specific rotation and circular dichroism .
Chemical Reactions Analysis
Methyl tetrahydrofuran-3-carboxylate can undergo various chemical transformations. For example, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate in tetrahydrofuran, resulting in compounds with high stereoselectivity . Additionally, the synthesis of the most odorous and pleasant stereoisomer of the roasted meat aroma, i.e., (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran, has been reported, showcasing the versatility of these compounds in flavor chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF, a related solvent, include low miscibility with water, a high boiling point, and remarkable stability, which make it appealing for applications in syntheses involving organometallics, organocatalysis, and biotransformations . These properties are crucial for the successful application of methyl tetrahydrofuran-3-carboxylate and its derivatives in various synthetic procedures.
科学的研究の応用
Synthesis and Functionalization
Methyl tetrahydrofuran-3-carboxylate plays a significant role in the synthesis of functionalized furan derivatives. Brückner and Reissig (1985) demonstrated that a variety of methyl tetrahydrofuran-3-carboxylates can be obtained through a process involving deprotonation of cyclopropanes, addition of carbonyl compounds, and subsequent reductive or oxidative work-up (Brückner & Reissig, 1985).
Catalytic Reactions
The compound has been used in catalytic reactions to produce different tetrahydrofurans. In research by Wheatley et al. (1993), the acid-catalyzed transformation of α-trifluoromethanesulfonates of γ- and δ-lactones into 2,5-disubstituted homochiral tetrahydrofurans showed promising results, demonstrating the versatility of methyl tetrahydrofuran-3-carboxylate in chemical synthesis (Wheatley et al., 1993).
Organic Synthesis
It's also significant in the synthesis of various organic compounds. Huang, Reilly, and Buckle (2007) described how borane-tetrahydrofuran complex is used to activate carboxylic acids for the synthesis of amides and esters, highlighting its utility in organic synthesis (Huang, Reilly, & Buckle, 2007).
Multienzymatic Stereoselective Cascade Process
Methyl tetrahydrofuran-3-carboxylate finds applications in stereoselective synthesis as well. Brenna et al. (2017) exploited a multienzymatic stereoselective cascade process in the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors, indicating its potential in the creation of biologically active products (Brenna et al., 2017).
Biomass-Derived Solvent Applications
Beyond synthesis, 2-Methyltetrahydrofuran, a derivative of methyl tetrahydrofuran-3-carboxylate, is used as a biomass-derived solvent in organic chemistry due to its environmental benefits and physical properties. Pace et al. (2012) highlighted its applications in syntheses involving organometallics, organocatalysis, and biotransformations, showcasing its wide-ranging utility in modern organic chemistry (Pace et al., 2012).
Safety And Hazards
将来の方向性
“Methyl tetrahydrofuran-3-carboxylate” and its derivatives are widely used as raw materials and intermediates in many chemical industries involving medicine, pesticides, dyes, etc . An efficient and clean method for the synthesis of “Methyl tetrahydrofuran-3-carboxylate” has been proposed, which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate . This represents a promising direction for future research and development.
特性
IUPAC Name |
methyl oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443306 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tetrahydrofuran-3-carboxylate | |
CAS RN |
53662-85-4 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

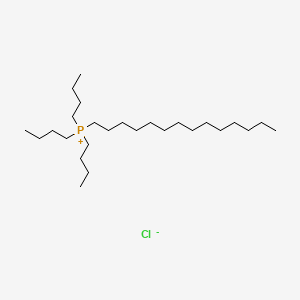
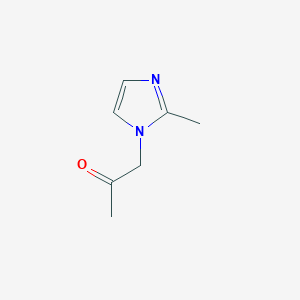
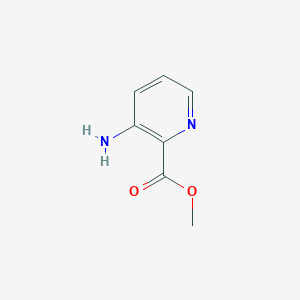
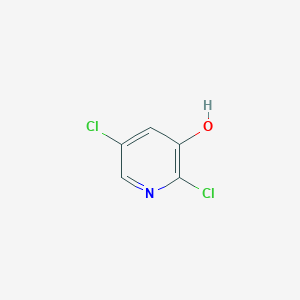
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)
